molecular formula C22H30FO8P B13399392 Betnesol

Betnesol

Cat. No.: B13399392
M. Wt: 472.4 g/mol
InChI Key: VQODGRNSFPNSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betnesol is a brand name for the compound betamethasone, a potent corticosteroid used to treat various inflammatory and allergic conditions. Corticosteroids are synthetic analogs of hormones produced by the adrenal cortex and are known for their anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone is synthesized through a multi-step process starting from a steroid nucleus. The synthesis involves several key steps, including:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Fluorination: Addition of a fluorine atom to enhance the anti-inflammatory activity.

    Methylation: Introduction of methyl groups to increase the compound’s stability and potency.

Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis using advanced techniques such as:

Types of Reactions:

    Oxidation: Betamethasone can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert betamethasone into its reduced forms, which may have different pharmacological properties.

    Substitution: Substitution reactions can modify the functional groups on the betamethasone molecule, potentially altering its activity.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed:

Scientific Research Applications

Betamethasone has a wide range of scientific research applications, including:

Mechanism of Action

Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This drug-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding regulates the transcription of specific genes, leading to the suppression of inflammatory mediators and the promotion of anti-inflammatory proteins . The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Comparison with Similar Compounds

    Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A corticosteroid used for similar indications but with a different potency and duration of action.

    Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.

Uniqueness of Betamethasone: Betamethasone is unique due to its high potency and long duration of action compared to other corticosteroids. Its fluorinated structure enhances its anti-inflammatory activity, making it particularly effective for severe inflammatory conditions .

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODGRNSFPNSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859294
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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